molecular formula C16H35N3O.C2H4O2<br>C18H39N3O3 B12689742 N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate CAS No. 94113-39-0

N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate

Cat. No.: B12689742
CAS No.: 94113-39-0
M. Wt: 345.5 g/mol
InChI Key: XBXQLPNTJQNSQD-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C20H45N5O It is known for its unique structure, which includes a dodecanamide backbone linked to an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with ethylenediamine, followed by acetylation. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Aqueous or organic solvents such as water, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Aminoethyl)amino)ethyl)hexadecanamide
  • N-(2-((2-Aminoethyl)amino)ethyl)octadecanamide
  • N-(2-((2-Aminoethyl)amino)ethyl)decanamide

Uniqueness

N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide monoacetate is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific interactions with biological membranes and proteins.

Properties

CAS No.

94113-39-0

Molecular Formula

C16H35N3O.C2H4O2
C18H39N3O3

Molecular Weight

345.5 g/mol

IUPAC Name

acetic acid;N-[2-(2-aminoethylamino)ethyl]dodecanamide

InChI

InChI=1S/C16H35N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-15-14-18-13-12-17;1-2(3)4/h18H,2-15,17H2,1H3,(H,19,20);1H3,(H,3,4)

InChI Key

XBXQLPNTJQNSQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O

Origin of Product

United States

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